molecular formula C19H12N4 B8275030 (9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile CAS No. 58293-59-7

(9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile

Cat. No. B8275030
M. Wt: 296.3 g/mol
InChI Key: CVSMTKXLRMWKPW-UHFFFAOYSA-N
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Patent
US04006017

Procedure details

About 1 gram (5.24 × 10-3 3 moles) N-ethyl carbazole and 20 milliliters of dimethylformamide are placed in a 50 milliliter one neck flask equipped with a magnetic stirring bar and a nitrogen inlet tube. The flask is purged of air with nitrogen, the contents of the flask agitated and about 0.67 grams (5.24 × 10-3 moles) of tetracyanoethylene introduced into the flask. Upon the admixture of these materials the contents of the flask turns deep blue. This mixture is heated to 100° C for 20 hours, the contents of the flask poured into 60 milliliters of water at room temperature and the redish brown crystals thereby precipitated isolated from the solution by filtration and washed with ethanol. Yield: 1.13 grams brick red crystals m. p. 239°-241° C. Analysis: calculated, carbon 77, hydrogen 4.08, nitrogen 18.92; actual, carbon 77.24, hydrogen 4.07, nitrogen 18.78.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].CN(C)C=O.[C:21]([C:23]([C:29]#[N:30])=[C:24](C#N)[C:25]#[N:26])#[N:22]>O>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:24]([C:25]#[N:26])=[C:23]([C:29]#[N:30])[C:21]#[N:22])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
one
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0.67 g
Type
reactant
Smiles
C(#N)C(=C(C#N)C#N)C#N
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the contents of the flask agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar and a nitrogen inlet tube
CUSTOM
Type
CUSTOM
Details
The flask is purged of air with nitrogen
CUSTOM
Type
CUSTOM
Details
the redish brown crystals thereby precipitated
CUSTOM
Type
CUSTOM
Details
isolated from the solution by filtration
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
Smiles
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C(=C(C#N)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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